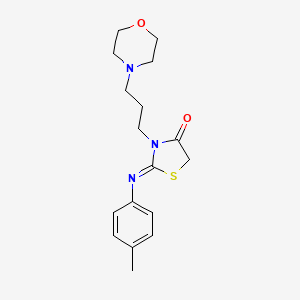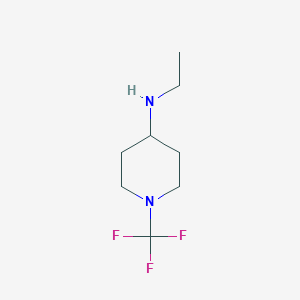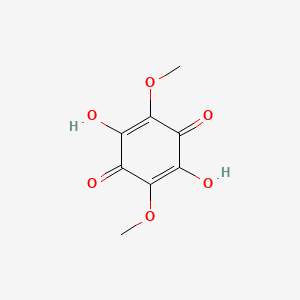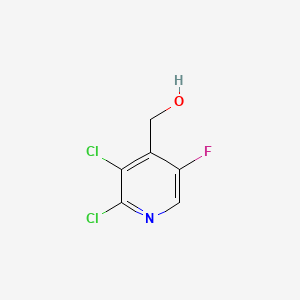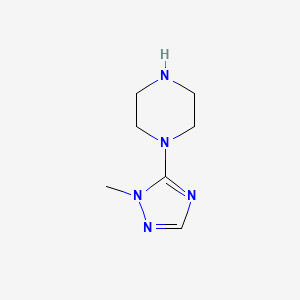![molecular formula C12H13NO3 B13945533 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-furanylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Reaction Mechanism: The furanylmethylamine reacts with the 1,2-benzenediol through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- may involve:
Large-Scale Reactors: The reaction is conducted in large-scale reactors to ensure efficient mixing and heat transfer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Reduced forms of the original compound.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
科学研究应用
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can activate or inhibit various biochemical pathways, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
1,2-Benzenediol (Catechol): The parent compound, which lacks the furanylmethylamino group.
4-Methylcatechol: A derivative with a methyl group instead of the furanylmethylamino group.
1,4-Benzenediol (Hydroquinone): A similar compound with hydroxyl groups in the para position.
Uniqueness
1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]- is unique due to the presence of the furanylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
4-[(furan-2-ylmethylamino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-11-4-3-9(6-12(11)15)7-13-8-10-2-1-5-16-10/h1-6,13-15H,7-8H2 |
InChI 键 |
VTUJFJAPMISIRM-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CNCC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


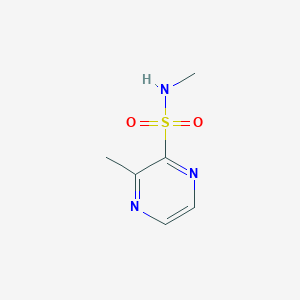
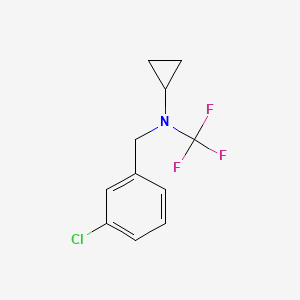

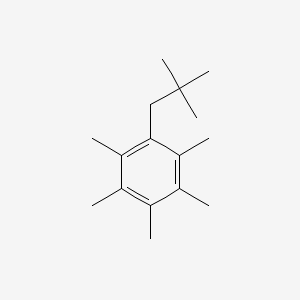
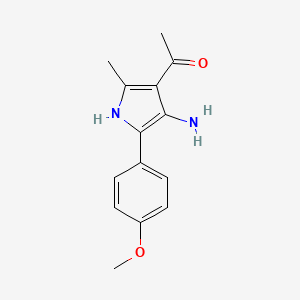

![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
